3-Phenyl-3H-3-benzoborepin
Description
3-Phenyl-3H-3-benzoborepin is a boron-containing heterocyclic compound characterized by a seven-membered aromatic ring system fused to a benzene ring, with a boron atom integrated into the core structure. Unlike conventional aromatic hydrocarbons, the boron atom introduces Lewis acidity and enables π-electron delocalization across the ring system, making it a subject of interest in supramolecular chemistry and optoelectronics .
Properties
CAS No. |
16703-13-2 |
|---|---|
Molecular Formula |
C16H13B |
Molecular Weight |
216.1 g/mol |
IUPAC Name |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
InChI Key |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Canonical SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Synonyms |
3-Phenyl-3H-3-benzoborepin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of taurodeoxycholic acid sodium salt hydrate involves the conjugation of deoxycholic acid with taurine. The process typically includes the following steps:
Conjugation: Deoxycholic acid is reacted with taurine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for taurodeoxycholic acid sodium salt hydrate are similar to laboratory synthesis but on a larger scale. The process involves:
Large-scale Conjugation: Using industrial reactors to conjugate deoxycholic acid with taurine.
Purification and Crystallization: Employing large-scale crystallization techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions
Taurodeoxycholic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Taurodeoxycholic acid sodium salt hydrate has a wide range of scientific research applications:
Chemistry: Used as an anionic detergent for protein solubilization.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its cholagogue and choleretic activities, which stimulate bile flow.
Industry: Utilized in the isolation of membrane proteins, including inner mitochondrial membrane proteins.
Mechanism of Action
The mechanism of action of taurodeoxycholic acid sodium salt hydrate involves its interaction with bile acid receptors and transporters. It activates pathways such as the TGR5 and S1PR2 pathways, influencing various cellular processes . The compound’s detergent properties also play a role in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-phenyl-3H-3-benzoborepin with structurally or functionally analogous compounds, focusing on electronic properties, stability, and applications.
2.1. Boron-Containing Heterocycles
Borepins (e.g., 1-Benzoborepin) :
Borepins share the seven-membered boron heterocycle but lack the phenyl substituent. The addition of a phenyl group in 3-phenyl-3H-3-benzoborepin enhances steric stabilization and modulates electronic properties, reducing ring strain and improving thermal stability compared to unsubstituted borepins .Benzoboroles (e.g., 2-Phenyl-1,3,2-benzodioxaborole) :
Benzoboroles feature a five-membered boron-oxygen ring fused to benzene. While both compounds exhibit Lewis acidity, 3-benzoborepin’s larger ring size allows greater π-conjugation and reduced electrophilicity, making it less reactive toward nucleophiles but more suitable for charge-transfer applications .
2.2. Sulfur- and Oxygen-Containing Analogues
3-Benzothiophene Derivatives (e.g., H-β-(3-Benzothienyl)-D-Ala-OH) :
Sulfur-containing heterocycles like benzothiophene derivatives (e.g., H-β-(3-Benzothienyl)-D-Ala-OH) lack boron’s electron deficiency. This results in weaker Lewis acidity but higher chemical stability under oxidative conditions. Such compounds are often prioritized in pharmaceutical contexts (e.g., peptide synthesis) due to their biocompatibility .Benzofuran Derivatives (e.g., 3-(α-Methoxy)methylenebenzofuran-2(3H)-one) :
Oxygen-based heterocycles like benzofurans exhibit stronger aromaticity and higher solubility in polar solvents compared to 3-benzoborepin. However, their lack of boron limits their utility in catalysis or as electron-accepting materials .
2.3. Trifluoromethyl-Substituted Aromatics
- The trifluoromethyl group enhances acidity and hydrophobicity, but 3-benzoborepin’s boron core provides unique optoelectronic properties, such as fluorescence quenching and tunable HOMO-LUMO gaps .
Comparative Data Table
Research Findings and Challenges
- Synthetic Challenges : 3-Phenyl-3H-3-benzoborepin requires stringent anhydrous conditions for synthesis, unlike oxygen or sulfur analogues .
- Stability : While less stable than benzothiophenes, its stability surpasses that of smaller boron heterocycles due to steric protection from the phenyl group .
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